molecular formula C48H56Cl4N6O4 B601590 Aripiprazole Dimer CAS No. 1797986-18-5

Aripiprazole Dimer

Cat. No.: B601590
CAS No.: 1797986-18-5
M. Wt: 922.83
InChI Key:
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Description

Aripiprazole Dimer is a derivative of Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder

Biochemical Analysis

Biochemical Properties

Aripiprazole Dimer plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has a high affinity for dopamine D2 receptors, serotonin 5-HT1A and 5-HT2A receptors, and adrenergic receptors . These interactions are crucial for its pharmacological effects. This compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while it functions as an antagonist at serotonin 5-HT2A receptors . This dual action is essential for its therapeutic efficacy in treating psychiatric disorders.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, which plays a pivotal role in cell proliferation, differentiation, and survival . Additionally, it modulates the expression of early genes and scaffolding proteins, impacting neurotransmitter circuitries in cortical and subcortical regions . These cellular effects contribute to its therapeutic potential in managing psychiatric conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound binds to dopamine D2 receptors, serotonin 5-HT1A and 5-HT2A receptors, and adrenergic receptors . It acts as a partial agonist at dopamine D2 receptors, leading to a balanced modulation of dopamine signaling . This partial agonism is crucial for its antipsychotic effects without causing significant extrapyramidal side effects. Furthermore, this compound’s antagonistic action at serotonin 5-HT2A receptors contributes to its efficacy in treating mood disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods In vitro and in vivo studies have indicated that this compound can sustain its pharmacological activity, making it a promising candidate for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits partial agonist activity at dopamine D2 receptors, leading to therapeutic effects without significant side effects . At higher doses, it may cause adverse effects, including motor side effects and alterations in neurotransmitter levels . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP3A4 . These enzymes play a crucial role in its biotransformation and elimination from the body. Additionally, this compound’s metabolites may exhibit pharmacological activity, contributing to its overall therapeutic effects . Understanding these metabolic pathways is essential for optimizing its clinical use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with dopamine and serotonin transporters, facilitating its uptake and distribution in the brain . These interactions are critical for its pharmacological effects, as they determine its localization and accumulation in target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cell membrane, where it interacts with dopamine and serotonin receptors . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic efficacy . Understanding its subcellular localization is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aripiprazole Dimer typically involves the reaction of Aripiprazole with specific reagents under controlled conditions. One common method includes the use of tetrahydrofuran and paratoluensulfonyl chloride, catalyzed by zinc chloride, to obtain intermediate compounds which are then further reacted to form this compound . The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. Techniques such as solvent extraction, crystallization, and purification are employed to produce high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Aripiprazole Dimer undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated compounds.

Scientific Research Applications

Aripiprazole Dimer has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Aripiprazole: The parent compound, used widely as an antipsychotic drug.

    Quetiapine: Another atypical antipsychotic with a different receptor profile.

    Risperidone: A similar antipsychotic with high affinity for serotonin and dopamine receptors.

Uniqueness

Aripiprazole Dimer is unique due to its dimerized structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its monomeric form. This structural difference can influence its interaction with biological targets and its overall therapeutic profile.

Properties

IUPAC Name

7-[4-[4-[2,3-dichloro-4-[1-[2,3-dichloro-4-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]phenyl]ethyl]phenyl]piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H56Cl4N6O4/c1-32(37-12-14-41(47(51)45(37)49)57-24-20-55(21-25-57)18-2-4-28-61-35-10-6-33-8-16-43(59)53-39(33)30-35)38-13-15-42(48(52)46(38)50)58-26-22-56(23-27-58)19-3-5-29-62-36-11-7-34-9-17-44(60)54-40(34)31-36/h6-7,10-15,30-32H,2-5,8-9,16-29H2,1H3,(H,53,59)(H,54,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZDOGGVENFNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3)Cl)Cl)C5=C(C(=C(C=C5)N6CCN(CC6)CCCCOC7=CC8=C(CCC(=O)N8)C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H56Cl4N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797986-18-5
Record name 1,1-(Ethane-1,1-diyl)bis(2,3-dichloro-4-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxybutyl)piperazin-1-yl)benzene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797986185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{4-[4-(2,3-dichloro-4-{1-[2,3-dichloro-4-(4-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl}piperazin-1-yl)phenyl]ethyl}phenyl)piperazin-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARIPIPRAZOLE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIJ1ORS4JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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